S-Butyl Thiobenzoate

Descripción general

Descripción

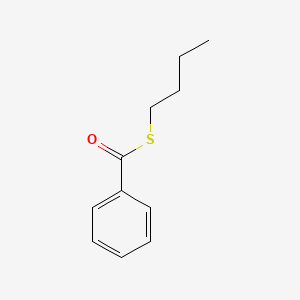

S-Butyl Thiobenzoate: is an organic compound with the molecular formula C11H14OS . It is a thioester derivative of benzoic acid, where the sulfur atom replaces the oxygen atom in the ester linkage. This compound is known for its unique chemical properties and applications in various fields, including chemistry and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution Reaction: S-Butyl Thiobenzoate can be synthesized through the nucleophilic substitution reaction of acyl chloride and thiol or thiophenol.

Bunte Salt Method: Another method involves the synthesis of S-substituted thiobenzoate derivatives using Bunte salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the nucleophilic substitution reaction due to its efficiency and mild reaction conditions. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Radical-Mediated Decomposition

S-Butyl thiobenzoate participates in radical chain reactions, particularly in the presence of initiators like AIBN:

Kinetic Analysis :

- Rate equation for chain transfer: where TBA = thiobenzoic acid derivative. Rate constants correlate with Hammett parameters (ρ = -1.48 for styrene systems) .

Aminolysis and Hydrolysis

The thioester bond undergoes nucleophilic attack by amines or water:

Mechanistic Insights :

- Aminolysis proceeds via a tetrahedral intermediate, with rate acceleration by electron-withdrawing substituents on the amine (Brønsted β = 0.3–0.5) .

Stability and Byproduct Formation

Under thermal or radical conditions, this compound may degrade:

| Condition | Byproducts | Mechanism | Source |

|---|---|---|---|

| Heating ( >100°C) | Benzoyl disulfide + butene | Radical recombination and β-elimination. | |

| UV Irradiation | Benzoic anhydride + H₂S | Homolytic S–C bond cleavage. |

Key Data Tables

Table 1: Substituent Effects on Chain Transfer Rate Constants

| Substituent (X) | (Styrene System) | (Ethynylbenzene System) |

|---|---|---|

| -OCH₃ | +0.42 | +0.38 |

| -Cl | -0.15 | -0.12 |

| -NO₂ | -0.58 | -0.55 |

Source : Modified Hammett analysis from .

Table 2: Comparative Reactivity in Nucleophilic Substitution

| Substrate | Nucleophile | |

|---|---|---|

| This compound | Piperidine | 1.0 |

| S-Butyl thioacetate | Piperidine | 2.3 |

| This compound | H₂O | 0.02 |

Aplicaciones Científicas De Investigación

Chemistry

Photoinitiators:

S-Butyl Thiobenzoate is utilized as a photoinitiator in ultraviolet (UV) curing processes. The thioester bond undergoes homolytic cleavage upon UV irradiation, generating free radicals that initiate polymerization reactions. This property is crucial for applications in coatings and adhesives where rapid curing is essential.

Biology and Medicine

Drug Delivery Systems:

Thioesters like this compound are explored for their potential in drug delivery systems due to their ability to form stable thioester bonds with biological molecules. This characteristic may enhance the efficacy of drug formulations.

Antimicrobial Activity:

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 - 50 | Staphylococcus aureus |

| S-Methyl Thiobenzoate | 25 - 100 | Escherichia coli |

| S-Ethyl Thiobenzoate | 50 - 200 | Pseudomonas aeruginosa |

This data suggests that the longer butyl chain enhances hydrophobicity and interaction with bacterial membranes compared to shorter-chain analogs .

Industrial Applications

Coatings and Adhesives:

The ability of this compound to initiate free radical polymerization makes it suitable for use in coatings and adhesives, where quick curing times are critical for production efficiency.

Cosmetic Formulations:

In the cosmetic industry, this compound may serve as a stabilizing agent or antimicrobial component in topical formulations. Its safety and stability profiles are evaluated according to strict regulatory standards before market introduction .

Case Studies

-

Antimicrobial Efficacy Study:

A study assessed the antimicrobial activity of various thiobenzoates, including this compound, against standard bacterial strains. Results indicated that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, highlighting its potential as an antimicrobial agent in pharmaceutical applications . -

Photoinitiator Performance:

Research demonstrated that this compound serves as an effective photoinitiator in UV-cured systems. Its efficiency was analyzed through comparative studies with other photoinitiators, confirming its superior performance in initiating polymerization under UV light.

Mecanismo De Acción

Molecular Targets and Pathways: S-Butyl Thiobenzoate exerts its effects primarily through its ability to absorb UV light and initiate free radical polymerization. The thioester bond in the compound undergoes homolytic cleavage upon UV irradiation, generating free radicals that initiate the polymerization process. This mechanism is crucial in its application as a photoinitiator in UV-curing technologies .

Comparación Con Compuestos Similares

- S-Methyl Thiobenzoate

- S-Ethyl Thiobenzoate

- S-Propyl Thiobenzoate

Comparison: S-Butyl Thiobenzoate is unique among its analogs due to its longer butyl chain, which imparts different physical and chemical properties. For instance, the butyl group provides increased hydrophobicity and a higher boiling point compared to its shorter-chain counterparts. This makes this compound more suitable for specific industrial applications where these properties are advantageous .

Actividad Biológica

S-Butyl Thiobenzoate, a thioester compound with the molecular formula CHOS, has garnered interest due to its unique properties and potential applications in various fields, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and comparisons with related compounds.

This compound is primarily recognized for its role as a photoinitiator in UV curing processes. The compound's thioester bond undergoes homolytic cleavage upon UV irradiation, generating free radicals that initiate polymerization reactions. This mechanism is critical for its application in coatings and adhesives, where rapid curing is essential.

Molecular Targets and Pathways

The biological activity of this compound extends beyond its industrial applications. It interacts with various biological targets, potentially influencing cellular pathways related to oxidative stress and antimicrobial activity. The compound's ability to generate reactive species may play a role in modulating cellular responses, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiobenzoate compounds, including this compound. Research indicates that derivatives of thiol-functionalized compounds exhibit significant activity against various bacterial strains, including multidrug-resistant strains.

Efficacy Against Bacterial Strains

A comparative analysis of antimicrobial activity shows that this compound and its derivatives can inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds vary significantly based on structural modifications:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 - 50 | Staphylococcus aureus |

| S-Methyl Thiobenzoate | 25 - 100 | Escherichia coli |

| S-Ethyl Thiobenzoate | 50 - 200 | Pseudomonas aeruginosa |

These findings suggest that the longer butyl chain in this compound contributes to enhanced hydrophobicity and improved interaction with bacterial membranes compared to shorter-chain analogs .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various thiobenzoates, this compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 12.5 μg/mL, indicating strong potential as an antibacterial agent against resistant strains .

Case Study 2: Oxidative Stress Induction

Another significant aspect of this compound is its ability to induce oxidative stress in cellular models. Research indicates that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), resulting in altered cellular redox states. This property could be leveraged for therapeutic applications targeting oxidative stress-related diseases .

Comparative Analysis with Related Compounds

The biological activities of this compound can be contrasted with those of other thiobenzoates:

| Compound | Antimicrobial Activity | Oxidative Stress Induction |

|---|---|---|

| This compound | High | Moderate |

| S-Methyl Thiobenzoate | Moderate | Low |

| S-Ethyl Thiobenzoate | Low | Moderate |

This comparison underscores the unique profile of this compound, suggesting that its structural features may confer specific advantages in both antimicrobial efficacy and oxidative stress modulation .

Propiedades

IUPAC Name |

S-butyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZPIFZTPWOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494974 | |

| Record name | S-Butyl benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7269-35-4 | |

| Record name | S-Butyl benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.